molecular formula C10H16F6N3O3P B1425641 HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate] CAS No. 443305-32-6

HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]

Cat. No. B1425641
CAS RN: 443305-32-6
M. Wt: 371.22 g/mol
InChI Key: PSCARLVMFGXENT-UHFFFAOYSA-N
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Description

HPD-OSu is a chemical compound with the CAS number 443305-33-7 . It appears as an off-white to white powder . It is used in peptide synthesis .


Molecular Structure Analysis

The molecular formula of HPD-OSu is C10H16N3O3.PF6 . The exact molecular structure would require more specific information or a detailed analysis which is not available in the current search results.


Chemical Reactions Analysis

Specific chemical reactions involving HPD-OSu are not available in the current search results. It’s known that it’s used in peptide synthesis , but the exact reactions would depend on the specific peptides being synthesized.


Physical And Chemical Properties Analysis

HPD-OSu is an off-white to white powder . It has a molecular formula of C10H16N3O3.PF6 .

Scientific Research Applications

Efficient Reagents in Active Ester Synthesis

The uronium salts O-succinimidyl-1,3-dimethyl-1,3-trimethyleneuronium hexafluorophosphate (HSDU) have been utilized in the synthesis of N-hydroxysuccinimide-derived active esters. These compounds exhibit high yields at room temperature with short reaction times and no observed racemization, indicating their efficiency in active ester synthesis for various applications including peptide conjugation and drug modification (Bailén et al., 2002).

Fluorescent Labeling for Analytical Methods

Derivatives similar to HPD-OSu have been developed for the fluorescent labeling of amino compounds. These compounds, including various succinimidyl esters, have been applied in high-performance liquid chromatography (HPLC) with fluorescence detection for the sensitive determination of trace amounts of aliphatic amines in samples like lake water and human urine. This showcases the role of such compounds in enhancing analytical methods for environmental and biological analyses (Xia et al., 2018).

Protein and Peptide Modification

HPD-OSu and its derivatives have been explored for the modification of proteins and peptides, facilitating various biochemical analyses and applications. These modifications often aim to improve the solubility, stability, or bioactivity of the proteins and peptides, making them more suitable for research and therapeutic uses. The modifications can involve conjugation to fluorescent probes or other molecules to enhance detection and functionality in biological assays (Kostikov et al., 2012).

Applications in Photodynamic Therapy

While not directly related to HPD-OSu, the research on hematoporphyrin derivative (HPD) highlights the broader scope of similar compounds in photodynamic therapy (PDT). HPD and its derivatives have been investigated for their potential in treating various cancers, demonstrating the importance of such compounds in developing therapeutic approaches. These studies underline the photodynamic properties of HPD derivatives, contributing to the understanding of their mechanisms of action and therapeutic potential (Perlin et al., 1985).

Safety and Hazards

HPD-OSu is for research and development use only. It is not for diagnostic, therapeutic, cosmetic, or human and animal uses . It can cause skin irritation and eye irritation, and it may cause respiratory system toxicity upon single exposure .

Future Directions

The future directions of HPD-OSu are not specified in the current search results. As a reagent used in peptide synthesis , its future directions would likely be tied to advancements in peptide synthesis techniques and applications.

Mechanism of Action

Target of Action

Given its role as a reagent in peptide and protein synthesis , it can be inferred that it interacts with amino acids and other molecular entities involved in these processes.

Mode of Action

As a reagent used in peptide and protein synthesis , it likely facilitates the formation of bonds between amino acids, contributing to the creation of peptide chains

Biochemical Pathways

Given its role in peptide and protein synthesis , it is reasonable to assume that it plays a part in the pathways related to these processes

Pharmacokinetics

As a synthetic reagent used in peptide and protein synthesis , its bioavailability would depend on the specific context of its use, including the nature of the peptide or protein being synthesized and the conditions of the synthesis process.

Result of Action

Given its role in peptide and protein synthesis , it can be inferred that its action results in the formation of peptide bonds, contributing to the creation of new peptides or proteins.

Action Environment

As a synthetic reagent used in peptide and protein synthesis , its effectiveness and stability would likely be influenced by factors such as temperature, pH, and the presence of other reagents or catalysts.

properties

IUPAC Name

1-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)oxy]pyrrolidine-2,5-dione;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N3O3.F6P/c1-7-6-11(2)10(12(7)3)16-13-8(14)4-5-9(13)15;1-7(2,3,4,5)6/h7H,4-6H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCARLVMFGXENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C[N+](=C(N1C)ON2C(=O)CCC2=O)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726215
Record name 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

443305-32-6
Record name 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]
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HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]
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HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]
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HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]
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HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]

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